molecular formula C7H11IN2O B2681345 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole CAS No. 1856055-31-6

3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole

Cat. No. B2681345
CAS RN: 1856055-31-6
M. Wt: 266.082
InChI Key: KOGMUJOZGHNTPW-UHFFFAOYSA-N
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Description

3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and materials science. This compound, also known as EIPMP, is a pyrazole derivative with a molecular formula of C8H11IN2O.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole is not fully understood. However, studies have shown that 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole can inhibit the activity of certain enzymes and proteins in cells, leading to the inhibition of cell growth and proliferation. 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been shown to have both biochemical and physiological effects. Biochemically, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole can inhibit the activity of certain enzymes and proteins in cells, leading to the inhibition of cell growth and proliferation. Physiologically, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been shown to reduce inflammation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole in lab experiments is its high purity and yield. Additionally, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been shown to have a wide range of potential applications in various fields of scientific research. However, one limitation of using 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole in lab experiments is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are many future directions for the study of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole. In the field of medicine, further studies are needed to fully understand the mechanism of action of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole and its potential as a therapeutic agent for cancer and inflammatory diseases. In the field of agriculture, further studies are needed to determine the effectiveness and safety of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole as a herbicide. In the field of materials science, further studies are needed to explore the potential use of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole as a building block for the synthesis of new materials. Additionally, further studies are needed to investigate the potential side effects of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole and its long-term effects on human health and the environment.

Synthesis Methods

The synthesis of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole involves the reaction of 3,4-dihydro-1-methyl-5-nitro-1H-pyrazole with ethyl chloroformate and sodium iodide in the presence of a base. The product is then purified through column chromatography to obtain pure 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole. This method has been reported to yield a high purity of 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole with a high yield.

Scientific Research Applications

3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. In the field of medicine, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole can inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of agriculture, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been studied for its potential use as a herbicide. Studies have shown that 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole can effectively control the growth of weeds in crops without harming the crops themselves. In the field of materials science, 3-(ethoxymethyl)-4-iodo-1-methyl-1H-pyrazole has been studied for its potential use as a building block for the synthesis of new materials.

properties

IUPAC Name

3-(ethoxymethyl)-4-iodo-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGMUJOZGHNTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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